molecular formula C17H10BrClN2O2S2 B2754778 N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide CAS No. 300819-04-9

N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide

Cat. No.: B2754778
CAS No.: 300819-04-9
M. Wt: 453.75
InChI Key: NTPOBGVBCBVMFQ-ZSOIEALJSA-N
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Description

N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide is a high-purity chemical compound supplied for advanced research applications. This molecule features a rhodanine core, a five-membered ring known to be a privileged structure in medicinal chemistry, substituted with 4-bromobenzylidene and 3-chlorobenzamide groups . Compounds within this structural class are frequently investigated as key intermediates and building blocks in organic synthesis and drug discovery projects . The Z-configuration of the benzylidene group at the 5-position is a critical structural feature that can influence the compound's biological activity and interaction with biological targets. Researchers value this and similar rhodanine derivatives for their potential in developing protease inhibitors, enzyme modulators, and antimicrobial agents, though specific applications for this exact compound should be verified by the researching institution. As a building block, it can be used to create more complex molecules for screening against various disease models . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers can expect high-quality material suitable for their most demanding experimental needs, including but not limited to hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening.

Properties

IUPAC Name

N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrClN2O2S2/c18-12-6-4-10(5-7-12)8-14-16(23)21(17(24)25-14)20-15(22)11-2-1-3-13(19)9-11/h1-9H,(H,20,22)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPOBGVBCBVMFQ-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)Br)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide typically involves a multi-step process:

  • Thiazolidine ring formation: Reacting 4-bromobenzaldehyde with thiourea under acidic conditions to form the 5-[(4-bromophenyl)methylidene]thiazolidin-2-imine.

  • Oxidation: Oxidizing the thiazolidin-2-imine to obtain 4-oxo-2-sulfanylidene-1,3-thiazolidine.

  • Amidation: Reacting the thiazolidine intermediate with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to obtain the final compound.

Industrial Production Methods

Industrial production may leverage continuous-flow techniques for scalability and process control. Optimized reaction conditions, such as temperature control and catalytic efficiency, are crucial for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The thiazolidinone ring can undergo oxidation to form sulfoxides and sulfones.

  • Reduction: Reduction reactions can target the carbonyl group within the thiazolidinone ring.

  • Substitution: The aromatic rings allow for electrophilic aromatic substitution, introducing various substituents.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

  • Substitution reagents: Halogens, nitrating agents, and sulfonation reagents.

Major Products

  • Oxidation products: Sulfoxides and sulfones

  • Reduction products: Reduced thiazolidinone derivatives

  • Substitution products: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is explored for its potential as a building block in the synthesis of more complex molecules.

Biology

Biological studies investigate its antimicrobial and antifungal properties, given its structural similarity to bioactive thiazolidinones.

Medicine

In medicinal chemistry, researchers explore its potential as an anticancer agent, given its ability to inhibit specific enzymes and pathways involved in cell proliferation.

Industry

Industrial applications could include its use as a precursor in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets:

  • Enzyme inhibition: It may inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression.

  • Pathway modulation: By interfering with specific biochemical pathways, it can induce apoptosis in cancer cells or inhibit microbial growth.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Variations

The rhodanine scaffold is a common feature among structurally related compounds, but substituents on the benzylidene ring and the N-acyl group significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Position 5) N-Acyl Group Molecular Weight (g/mol) Key References
Target Compound 4-Bromophenyl 3-Chlorobenzamide ~450 (estimated)
N-[(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide 4-Hydroxy-3-methoxyphenyl 2-Nitrobenzamide 431.4
2-Chloro-N-[(5Z)-5-[(3-Methoxy-4-propoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide 3-Methoxy-4-propoxyphenyl 2-Chlorobenzamide 487.0
Claficapavir (Antiviral) 5-(4-Chlorophenyl)furan-2-yl 3-Propanoic acid 465.9
N-[2-(3-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide 3-Fluorophenyl Benzothiazole-3-carboxamide 385.4

Key Observations :

  • N-Acyl Diversity : The 3-chlorobenzamide group may confer greater lipophilicity (higher LogP) than nitro or carboxylic acid substituents, influencing membrane permeability .

Comparative Analysis of Physicochemical Properties

Property Target Compound N-[(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-... () 2-Chloro-N-[(5Z)-5-[(3-Methoxy-4-propoxyphenyl)methylidene]-... ()
Molecular Formula C₁₈H₁₂BrClN₂O₂S₂ C₁₈H₁₃N₃O₆S₂ C₂₁H₁₉ClN₂O₄S₂
Hydrogen Bond Donors 1 (estimated) 2 1
LogP (XLogP3) ~3.8 (estimated) 3.6 4.2
Topological Polar Surface Area ~90 Ų (estimated) 182 Ų 108 Ų

Insights :

  • The target compound’s lower polar surface area (vs. ) suggests improved bioavailability, while its moderate LogP balances solubility and membrane penetration .

Biological Activity

N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide is a thiazolidine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H14BrClN2O2S\text{C}_{17}\text{H}_{14}\text{BrClN}_2\text{O}_2\text{S}

This structure includes a thiazolidine ring, which is known for its biological significance, particularly in medicinal chemistry.

Antimicrobial Activity

Research has demonstrated that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effective antibacterial activity against various strains of bacteria. A study reported minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Bacterial Strain MIC (mg/ml)
Staphylococcus aureus16 - 32
Staphylococcus epidermidis16 - 32
Bacillus subtilisNot effective

Antitumor Activity

The compound has also been investigated for its anticancer properties. In vitro studies indicated that thiazolidine derivatives can inhibit tumor cell proliferation. For example, compounds with similar structures were tested on human cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer), showing IC50 values between 7.0 to 20.3 µM . This suggests a promising avenue for cancer treatment.

Enzyme Inhibition

Thiazolidine derivatives have been noted for their ability to inhibit various enzymes. A study highlighted their inhibitory effects on serine proteases relevant to viral infections, including the NS2B-NS3 protease of the Dengue virus and thrombin from bovine plasma . Such inhibition could lead to potential antiviral therapies.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
  • Anticancer Mechanism : It likely induces apoptosis in cancer cells through the modulation of signaling pathways involved in cell growth and survival.
  • Enzyme Inhibition : The thiazolidine ring structure facilitates binding to active sites of enzymes, thereby inhibiting their activity.

Case Studies

A notable case study involved the synthesis and evaluation of various thiazolidine derivatives, including this compound. The study focused on their potential as antitumor agents, demonstrating significant antiproliferative effects across multiple cancer cell lines .

Q & A

Q. Basic

  • 1H/13C NMR : Assigns protons (e.g., exo-methylene proton at δ 7.8–8.1 ppm) and carbons (e.g., thiazolidinone C=O at ~170 ppm) .
  • IR Spectroscopy : Confirms functional groups (C=O stretch at 1680–1720 cm⁻¹, C-S at 640–680 cm⁻¹) .
  • HPLC : Purity assessment using a C18 column (UV detection at 254 nm; retention time ~12.3 min for >95% purity) .

How do structural modifications at the benzylidene or benzamide positions affect biological activity?

Advanced
Structure-Activity Relationship (SAR) Trends :

Substituent PositionModificationBiological Activity ChangeReference
4-BromophenylReplacement with -Cl↑ Cytotoxicity (30%)
Benzamide (3-Cl)-OCH3 substitution↓ Solubility, ↑ IC50
Methodological Insight :
  • Use QSAR models to predict electronic effects (Hammett σ values) of substituents on kinase inhibition .

What experimental strategies address discrepancies in reported IC50 values across enzymatic assays?

Q. Advanced

FactorImpact on IC50Mitigation Strategy
ATP concentration↑ 10 mM → ↓ potencyStandardize at 1 mM ATP
Enzyme lot variation±15% activityUse internal controls (e.g., staurosporine)
Validation :
  • Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Which computational approaches model binding interactions with kinase targets like EGFR?

Q. Advanced

  • Molecular Docking : AutoDock Vina predicts binding poses (e.g., hydrogen bonding with Thr766 and Met769) .
  • Molecular Dynamics (MD) : GROMACS simulations (50 ns) assess complex stability (RMSD < 2.0 Å indicates robust binding) .
  • QSAR : Models incorporating logP and polar surface area correlate with IC50 (R² = 0.89 for analogs) .

What are the documented chemical degradation pathways under accelerated stability conditions?

Q. Advanced

ConditionDegradation PathwayCharacterization Method
Oxidative (0.3% H₂O₂)Sulfanylidene → SulfoneLC-HRMS (m/z 512.3)
Alkaline (pH 10)Thiazolidinone ring cleavage1H NMR (loss of δ 7.8 ppm)

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